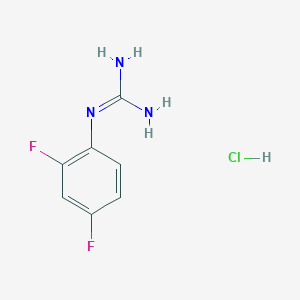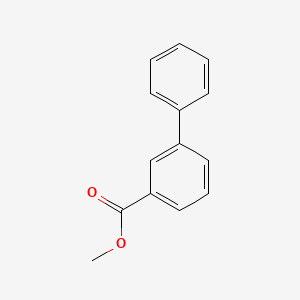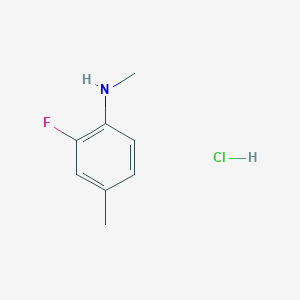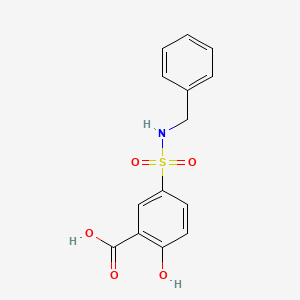
N-(2,4-difluorophenyl)guanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)guanidine hydrochloride: is a chemical compound with the molecular formula C7H8ClF2N3 and a molecular weight of 207.61 g/mol . This compound is characterized by the presence of a guanidine group attached to a 2,4-difluorophenyl ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)guanidine hydrochloride typically involves the reaction of 2,4-difluoroaniline with cyanamide in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: N-(2,4-difluorophenyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of difluorophenyl oxides.
Reduction: Formation of difluorophenylamines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(2,4-difluorophenyl)guanidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(2,4-difluorophenyl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
- N-(2,4-difluorophenyl)guanidine
- N-(2,4-difluorophenyl)thiourea
- N-(2,4-difluorophenyl)urea
Comparison: N-(2,4-difluorophenyl)guanidine hydrochloride is unique due to the presence of the guanidine group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the guanidine group can form stronger hydrogen bonds and exhibit different electronic properties compared to urea or thiourea derivatives .
特性
IUPAC Name |
2-(2,4-difluorophenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3.ClH/c8-4-1-2-6(5(9)3-4)12-7(10)11;/h1-3H,(H4,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFMLMVQTFQMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2661181.png)
![N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2661182.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2661189.png)
![3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2661190.png)
![11-[(thiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2661191.png)

![methyl 2,3-dimethoxy-8-oxo-5,8-dihydro-6H-isoquino[1,2-b]quinazoline-11-carboxylate](/img/structure/B2661198.png)

![2-[(Piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2661200.png)
![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2661201.png)
![N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2661203.png)
![5-Chloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2661204.png)
